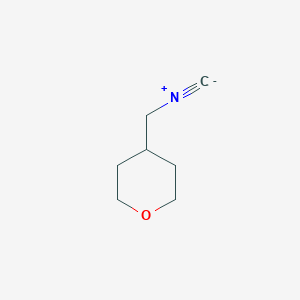
4-(Isocyanomethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isocyanomethyl)oxane is an organic compound characterized by the presence of an isocyanide group attached to an oxane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)oxane typically involves the reaction of oxane derivatives with isocyanide precursors. One common method includes the nucleophilic substitution of a halogenated oxane with an isocyanide reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反応の分析
Types of Reactions: 4-(Isocyanomethyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives.
科学的研究の応用
4-(Isocyanomethyl)oxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 4-(Isocyanomethyl)oxane is primarily driven by the reactivity of the isocyanide group. This group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
- 4-(Isocyanomethyl)-1,2-dimethoxybenzene
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: 4-(Isocyanomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanides. The presence of the oxane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other isocyanides may not be as effective .
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
4-(isocyanomethyl)oxane |
InChI |
InChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2 |
InChIキー |
NRMHHHYBZXJNPG-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CC1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
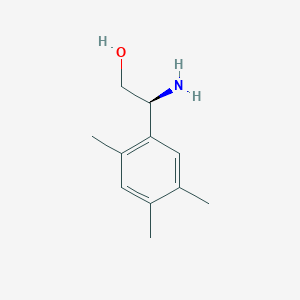
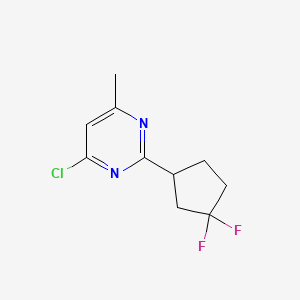
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)
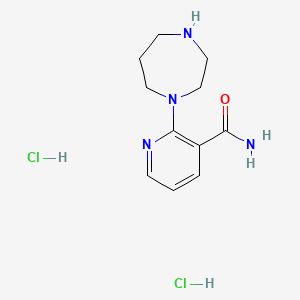
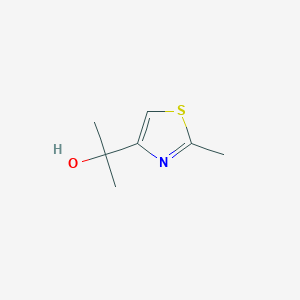
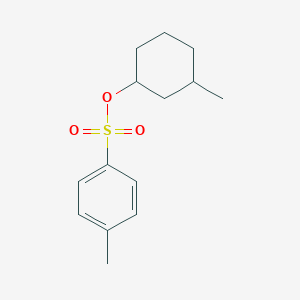
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
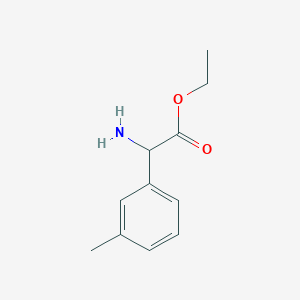
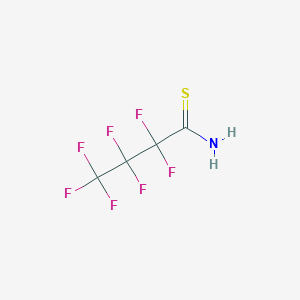
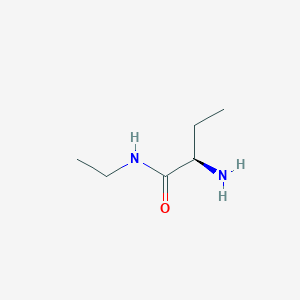
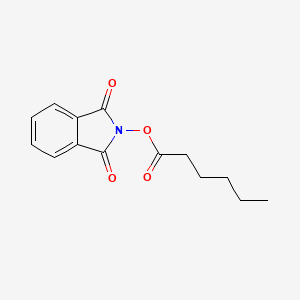
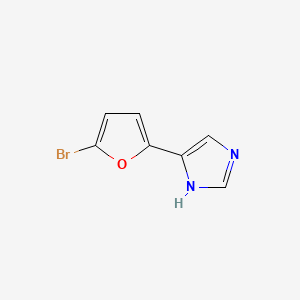
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
